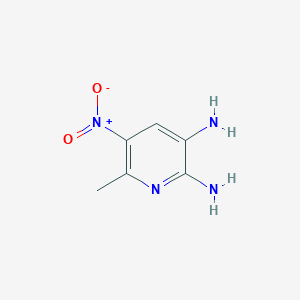

6-Methyl-5-nitropyridine-2,3-diamine

Beschreibung

Eigenschaften

IUPAC Name |

6-methyl-5-nitropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGFXLGFIQDUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 6-Methyl-5-nitropyridine-2,3-diamine: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Methyl-5-nitropyridine-2,3-diamine (CAS: 1421494-27-0)

Executive Summary & Molecular Significance

In the landscape of heterocyclic drug discovery, the precise functionalization of the pyridine core demands rigorous regiochemical control. The target molecule, 6-methyl-5-nitropyridine-2,3-diamine , is a highly prized synthetic intermediate. It serves as the foundational scaffold for constructing imidazo[4,5-b]pyridines and 1-deazanebularine analogues[1]. These pyrazole-fused tricyclic nucleosides are heavily investigated for their inhibitory activity against adenosine deaminase (ADA), a critical target in oncology and antiviral therapies[1].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a system of controlled electronic biases. This guide details a robust, two-step synthetic pathway that guarantees high regioselectivity and yield, transforming commercially available starting materials into the target diamine.

Retrosynthetic Analysis & Strategic Pathway

The architecture of 6-methyl-5-nitropyridine-2,3-diamine features a pyridine ring densely packed with electron-donating (methyl, amines) and electron-withdrawing (nitro) groups.

Retrosynthetic Disconnection: The ortho-diamine motif adjacent to a nitro group is classically and most efficiently accessed via the selective reduction of a dinitro precursor. Therefore, the immediate precursor is 2-amino-6-methyl-3,5-dinitropyridine . This dinitro intermediate can be synthesized via the exhaustive electrophilic aromatic nitration of 6-amino-2-picoline (2-amino-6-methylpyridine)[1].

Causality in Reaction Design:

-

Nitration: The strongly activating nature of the C2-amino group directs incoming electrophiles to the ortho (C3) and para (C5) positions. By utilizing a highly acidic and oxidative nitrating mixture (fuming HNO₃/H₂SO₄) at elevated temperatures, we force the di-nitration to completion[2].

-

Selective Reduction: The reduction of the dinitro intermediate must differentiate between the C3 and C5 nitro groups. We employ a variant of the Zinin reduction using ammonium sulfide in methanol[1]. The C3-nitro group is selectively reduced due to a combination of steric relief and the thermodynamic stabilization of the intermediate hydroxylamine via intramolecular hydrogen bonding with the adjacent C2-amino group.

Fig 1: Two-step synthetic workflow for 6-methyl-5-nitropyridine-2,3-diamine.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to ensure experimental integrity.

Step 1: Electrophilic Aromatic Nitration

Objective: Synthesis of 2-amino-6-methyl-3,5-dinitropyridine from 6-amino-2-picoline.

-

Mechanistic Rationale: The free base of 6-amino-2-picoline is protonated in sulfuric acid, which typically deactivates the ring. However, the strong electron-donating capacity of the amino group (even in equilibrium) combined with the forcing conditions of excess nitronium ions ( NO2+ ) overcomes this deactivation, driving substitution at the C3 and C5 positions[2].

Protocol:

-

Preparation: Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5 volumes relative to HNO₃). Cool the flask to 0–5 °C using an ice-salt bath.

-

Addition of Substrate: Slowly add 6-amino-2-picoline (1.0 eq) to the cold sulfuric acid under vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

-

Nitration: Dropwise, add an excess of fuming nitric acid (HNO₃, >2.5 eq) or a pre-mixed nitrating acid solution.

-

IPC (Exotherm Control): The addition rate must be strictly governed by the internal temperature, which must remain below 20 °C to prevent oxidative degradation of the pyridine ring.

-

-

Thermal Maturation: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 3–4 hours.

-

IPC (Reaction Completion): Monitor via LC-MS. The mono-nitrated intermediates (m/z ~154) should completely convert to the dinitro product (m/z ~199).

-

-

Workup: Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

-

Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake extensively with cold water to remove residual acid, and dry under a vacuum to afford 2-amino-6-methyl-3,5-dinitropyridine[2].

Step 2: Selective Zinin Reduction

Objective: Synthesis of 6-methyl-5-nitropyridine-2,3-diamine via regioselective reduction.

-

Mechanistic Rationale: The Zinin reduction utilizes the hydrosulfide anion ( HS− ) as a nucleophile. The C3-nitro group is highly electrophilic and sterically congested. Reduction here relieves steric strain, and the developing hydroxylamine intermediate is stabilized by hydrogen bonding from the C2-amino group, funneling the reaction exclusively toward the 2,3-diamine[1].

Protocol:

-

Preparation: Suspend 2-amino-6-methyl-3,5-dinitropyridine (1.0 eq) in anhydrous methanol (approx. 10 mL/g of substrate) in a reaction vessel equipped with a reflux condenser.

-

Reduction: Add an excess of ammonium sulfide solution ( (NH4)2S , 20% aqueous solution, ~3.0-4.0 eq) dropwise at room temperature[1].

-

Propagation: Stir the mixture at room temperature or apply mild heating (up to 50 °C) depending on the kinetic profile of the specific batch.

-

IPC (Reaction Completion): Monitor strictly via TLC (DCM:MeOH 9:1). The distinct yellow spot of the dinitro starting material will disappear, replaced by a highly polar, UV-active spot corresponding to the diamine. Do not over-react, as prolonged exposure can lead to trace reduction of the C5-nitro group.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Dilute the aqueous residue with ethyl acetate and partition.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness. Purify the crude residue via flash column chromatography (silica gel, eluent: cyclohexane–ethyl acetate or DCM-MeOH gradients) to yield pure 6-methyl-5-nitropyridine-2,3-diamine as a solid[1].

Fig 2: Mechanistic logic of the highly selective Zinin reduction at the C3 position.

Quantitative Data & Analytical Characterization

To ensure reproducibility across different laboratory environments, the following tables summarize the expected quantitative metrics and analytical profiles for the synthesis.

Table 1: Reaction Metrics & In-Process Controls

| Reaction Step | Reagents | Temp Profile | Time | Expected Yield | Critical IPC |

| 1. Nitration | 6-Amino-2-picoline, HNO₃, H₂SO₄ | 0 °C → 60 °C | 3 - 4 h | 75% - 85% | Strict exotherm control (<20 °C) during HNO₃ addition. |

| 2. Zinin Reduction | Dinitro intermediate, (NH₄)₂S, MeOH | 25 °C → 50 °C | 4 - 12 h | 60% - 75% | TLC monitoring to prevent over-reduction of the C5-NO₂ group. |

Table 2: Expected Analytical Profile for 6-Methyl-5-nitropyridine-2,3-diamine

| Analytical Method | Expected Signals / Data Points | Structural Correlation |

| LC-MS (ESI+) | m/z [M+H]⁺ ≈ 169.1 | Confirms molecular weight (MW: 168.15). |

| ¹H NMR (DMSO-d₆) | δ ~2.4 - 2.6 ppm (s, 3H) | C6-Methyl group. |

| δ ~6.0 - 7.0 ppm (br s, 4H) | Two primary amine groups (-NH₂) at C2 and C3. | |

| δ ~7.8 - 8.2 ppm (s, 1H) | C4-Aromatic proton (Deshielded by ortho-NO₂). | |

| IR Spectroscopy | ~3300 - 3450 cm⁻¹ | N-H stretching (primary amines). |

| ~1520 and 1350 cm⁻¹ | Asymmetric and symmetric N-O stretching (nitro group). |

References

-

Nikolaos Lougiakis, Panagiotis Marakos, Nicole Pouli, Elisabeth Fragopoulou, Roxane Tenta. "Synthesis of New Nebularine Analogues and Their Inhibitory Activity against Adenosine Deaminase." Chemical and Pharmaceutical Bulletin, 63(2), 134-142 (2015). URL:[Link]

-

Rudakov, D.A., et al. "Dinitropyridines: Synthesis and Reactions." Chemistry of Heterocyclic Compounds, ResearchGate (2024). URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5-nitropyridine-2,3-diamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Methyl-5-nitropyridine-2,3-diamine (CAS No. 1421494-27-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions, data from analogous compounds, and established analytical principles to build a detailed profile of this important heterocyclic compound. Sections include an examination of its chemical identity, core physicochemical properties such as solubility and basicity (pKa), and a full spectroscopic characterization (NMR, IR, UV-Vis). Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of these properties, underscoring the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: A Versatile Heterocyclic Building Block

6-Methyl-5-nitropyridine-2,3-diamine is a substituted diaminonitropyridine, a class of compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—two electron-donating amino groups and a potent electron-withdrawing nitro group on a pyridine scaffold—creates a molecule with a distinct electronic profile. This structure imparts specific reactivity and intermolecular interaction capabilities, making it a valuable intermediate for the synthesis of more complex molecules, including novel pharmaceuticals.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization. Properties such as solubility dictate formulation and reaction conditions, pKa influences its behavior in physiological environments, and spectroscopic data serves as a fingerprint for identity and purity confirmation. As experimental data for this specific molecule is not extensively published, this guide employs a predictive approach grounded in the known characteristics of closely related analogs and fundamental chemical principles.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The arrangement of atoms and functional groups is the primary determinant of all its chemical and physical behaviors.

| Identifier | Value | Source |

| Chemical Name | 6-Methyl-5-nitropyridine-2,3-diamine | |

| CAS Number | 1421494-27-0 | [1][2] |

| Molecular Formula | C₆H₈N₄O₂ | [1][2] |

| Molecular Weight | 168.16 g/mol | |

| SMILES | Cc1nc(N)c(N)cc1=O | [1] |

| InChIKey | JMGFXLGFIQDUTK-UHFFFAOYSA-N | [1] |

Structural Analysis: The molecule consists of a pyridine ring substituted with three key functional groups:

-

A methyl group (-CH₃) at position 6: This electron-donating group slightly increases the electron density of the pyridine ring.

-

A nitro group (-NO₂) at position 5: As a strong electron-withdrawing group, it significantly reduces the electron density of the ring and lowers the basicity of the nitrogen atoms.

-

Two amino groups (-NH₂) at positions 2 and 3: These are basic sites capable of hydrogen bonding, which strongly influences the compound's melting point and solubility. The ortho positioning of these two groups is a key structural feature for its role as a precursor in forming fused heterocyclic systems.

Core Physicochemical Properties: A Predictive Overview

This section details the key physical and chemical properties. Where direct experimental values are unavailable, estimations are provided based on data from structurally similar compounds and established chemical theory.

| Property | Predicted/Estimated Value | Rationale/Analog Compound |

| Melting Point | Approx. 180-195 °C | Based on the analog 2-Amino-6-methyl-5-nitropyridine (m.p. 185-189 °C). The additional amino group allows for more extensive hydrogen bonding, which may slightly increase the melting point. |

| Boiling Point | Decomposes before boiling | Typical for highly functionalized aromatic compounds with strong intermolecular forces. |

| pKa (Most Basic Site) | Approx. 2.5 - 3.5 | The strong electron-withdrawing effect of the nitro group significantly reduces the basicity of the pyridine nitrogen and the amino groups. The pKa of 3-aminopyridine is ~6.0, but the nitro group drastically lowers this.[3][4] |

| LogP | Approx. -0.3 to 0.6 | Calculated LogP for the analog 5-Nitropyridine-2,3-diamine is -0.3, suggesting hydrophilicity.[5] The methyl group will slightly increase lipophilicity. |

Solubility Profile

The solubility of a compound is a critical parameter for its application in both synthesis and pharmacology. Based on the principle of "like dissolves like," the solubility of 6-Methyl-5-nitropyridine-2,3-diamine can be predicted.[6]

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of two amino groups and a nitro group allows for strong hydrogen bonding with protic solvents. However, the aromatic pyridine core is hydrophobic. Therefore, moderate to low solubility is expected in water, which should increase in alcohols like ethanol. The solubility of aminopyridines is known to increase with temperature.[7][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted in these solvents. They can accept hydrogen bonds from the amino groups and have a high polarity to solvate the molecule effectively.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the high polarity of the molecule.

Acidity and Basicity (pKa)

The pKa value defines the extent of ionization at a given pH. This molecule has three potential basic centers: the pyridine ring nitrogen and the two exocyclic amino groups.

Causality: The electronic environment heavily influences basicity. The nitro group at position 5 is a powerful resonance and inductive electron-withdrawing group. This effect significantly reduces the electron density on the pyridine ring and, consequently, deactivates all three nitrogen atoms, making them less basic (lower pKa) than in unsubstituted aminopyridines.[3][4] The pyridine nitrogen is generally the most basic site in simple pyridines, but its basicity here is severely diminished. Protonation will likely occur at one of the exocyclic amino groups or the ring nitrogen, with predicted pKa values being quite low, likely in the range of 2.5 to 3.5.[9]

Spectroscopic Characterization

Spectroscopy provides a non-destructive view of a molecule's structure, serving as a fundamental tool for identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Proton (H-4): A single proton remains on the pyridine ring at the C4 position. It will appear as a singlet. Due to the deshielding effects of the adjacent nitro group and the overall electron-deficient ring, its chemical shift is predicted to be significantly downfield, likely in the δ 8.0-8.5 ppm range.

-

Amino Protons (-NH₂): The two amino groups at C2 and C3 will likely appear as two distinct, broad singlets, potentially in the δ 5.0-7.0 ppm range. Their exact position is highly dependent on solvent and concentration.

-

Methyl Protons (-CH₃): The methyl group at C6 will appear as a sharp singlet, expected in the δ 2.4-2.6 ppm range.

-

-

¹³C NMR:

-

Aromatic Carbons: The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm ). The carbon bearing the nitro group (C5) and the carbons bonded to nitrogen (C2, C3, C6) will be the most deshielded (further downfield).[10][11][12]

-

Methyl Carbon: The methyl carbon will appear upfield, likely around δ 15-20 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule.

-

N-H Stretching: The two amino groups will show characteristic symmetric and asymmetric stretches in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ .

-

N-O Stretching (Nitro Group): The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by electronic transitions within the molecule. The conjugated system of the nitropyridine ring, enhanced by the amino substituents, will lead to distinct absorption bands. For nitropyridine derivatives, absorptions are expected in the long-wavelength UV region.[13][14][15] Based on similar structures, one would anticipate a primary absorption maximum (λmax) in the range of 330-380 nm , corresponding to a π→π* transition within the highly polarized aromatic system.

Experimental Protocols

To ensure scientific integrity, all claims about physicochemical properties must be verifiable through standardized experimental protocols. This section provides a detailed, self-validating methodology for determining a key property: the melting point.

Protocol: Melting Point Determination via Digital Apparatus

The melting point is a robust indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound.

Methodology:

-

Sample Preparation: Ensure the 6-Methyl-5-nitropyridine-2,3-diamine sample is completely dry and homogenous. If necessary, gently grind the crystalline solid into a fine powder using an agate mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end. A sample height of 2-3 mm is optimal.[16][17]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range. Allow the apparatus to cool at least 20 °C below this range before proceeding.[18]

-

Accurate Determination: Set the apparatus to heat at a slow, controlled rate (1-2 °C/min) starting from about 15-20 °C below the expected melting point.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts into a clear liquid.

-

-

Reporting: Report the result as a melting point range (T₁ - T₂). For a pure sample, this range should be narrow.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determinationdot

Sources

- 1. 6-methyl-5-nitropyridine-2,3-diamine | 1421494-27-0 | Buy Now [molport.com]

- 2. appchemical.com [appchemical.com]

- 3. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acidity Study on 3-Substituted Pyridines [mdpi.com]

- 5. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. 3-Nitropyridine [webbook.nist.gov]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. almaaqal.edu.iq [almaaqal.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

6-Methyl-5-nitropyridine-2,3-diamine: Comprehensive Molecular Characterization, Synthesis, and Applications in Nucleoside Analogue Development

Executive Summary

In the landscape of rational drug design, polyfunctionalized pyridines serve as indispensable scaffolds for generating complex heterocyclic pharmacophores. 6-Methyl-5-nitropyridine-2,3-diamine (CAS: 1421494-27-0) is a highly specialized, orthogonally functionalized intermediate[1]. Featuring a unique push-pull electronic configuration—driven by electron-donating vicinal diamines and an electron-withdrawing nitro group—this molecule is uniquely primed for cyclization reactions. It is most notably utilized in the de novo synthesis of imidazo[4,5- b ]pyridine derivatives, which act as critical precursors for 1-deazapurine nucleosides and nebularine analogues targeting Adenosine Deaminase (ADA)[2].

This whitepaper provides a rigorous technical breakdown of its structural properties, a self-validating synthetic methodology, and its downstream applications in medicinal chemistry.

Physicochemical Profiling & Structural Elucidation

The reactivity of 6-methyl-5-nitropyridine-2,3-diamine is dictated by the spatial and electronic arrangement of its substituents. The amino groups at positions 2 and 3 act as potent bis-nucleophiles, perfectly pre-organized for condensation with electrophilic one-carbon synthons[3]. Conversely, the nitro group at position 5 exerts a strong electron-withdrawing effect (-I, -M), which not only stabilizes the aromatic system but is also empirically proven to enhance the binding affinity of downstream nucleoside analogues within enzymatic active sites[3].

Table 1: Physicochemical and Structural Properties

| Parameter | Value |

| Chemical Name | 6-Methyl-5-nitropyridine-2,3-diamine |

| CAS Registry Number | 1421494-27-0 |

| Molecular Formula | C 6 H 8 N 4 O 2 |

| Molecular Weight | 168.15 g/mol |

| SMILES String | Cc1nc(N)c(N)cc1=O |

| Physical State | Solid (Purified via column chromatography) |

De Novo Synthesis Protocol

The synthesis of 6-methyl-5-nitropyridine-2,3-diamine requires precise regiocontrol to ensure the correct placement of the amine and nitro functionalities. The following self-validating protocol is adapted from the benchmark methodology established by3[3].

Step 1: Electrophilic Aromatic Nitration

-

Objective: Introduce nitro groups to the 3 and 5 positions of the pyridine ring.

-

Methodology: The starting material, 6-amino-2-picoline (2-amino-6-methylpyridine), is treated with excess fuming nitric acid at 55°C[3].

-

Mechanistic Causality: Pyridine rings are notoriously resistant to electrophilic aromatic substitution. However, the strong electron-donating effect (+M) of the C2-amino group activates the ring, directing the incoming nitronium ions ( NO2+ ) exclusively to the ortho (C3) and para (C5) positions, yielding the intermediate 2-amino-6-methyl-3,5-dinitropyridine [3].

Step 2: Regioselective Zinin Reduction

-

Objective: Selectively reduce the 3-nitro group to an amine while preserving the 5-nitro group.

-

Methodology: The dinitro intermediate is dissolved in methanol and treated with ammonium sulfide ( (NH4)2S ) at room temperature[3]. The crude solid is subsequently dry-packed and purified via silica gel column chromatography (cyclohexane–ethyl acetate 4:6, v/v)[3].

-

Mechanistic Causality: Ammonium sulfide is a classic Zinin reduction reagent. The 3-nitro group is selectively reduced because it is highly activated by the adjacent 2-amino group through intramolecular hydrogen bonding and local electronic descreening. This makes the C3-nitro group significantly more susceptible to nucleophilic attack by the mild sulfide anion compared to the sterically and electronically isolated C5-nitro group[3].

Synthetic workflow of 6-Methyl-5-nitropyridine-2,3-diamine from 6-amino-2-picoline.

Downstream Applications: Imidazo[4,5-b]pyridine Scaffold Generation

The primary utility of 6-methyl-5-nitropyridine-2,3-diamine lies in its capacity to form fused bicyclic heterocycles, specifically for the development of Adenosine Deaminase (ADA) inhibitors[2].

Workflow & Causality

-

Heterocyclic Condensation: The vicinal diamine is reacted with triethyl orthoformate. Acting as an electrophilic one-carbon donor, the orthoformate bridges the two nucleophilic amines, closing the imidazole ring to form an imidazo[4,5- b ]pyridine derivative[3].

-

Vorbrüggen Glycosylation: To synthesize the final nucleoside analogue, the resulting heterocycle undergoes Vorbrüggen glycosylation[2]. This industry-standard protocol utilizes a silylated base and Lewis acid catalysis (e.g., TMSOTf) to couple the heterocycle with a tetra-O-acetyl- β -D-ribofuranose, ensuring high β -selectivity[3].

-

Pharmacological Logic: The preservation of the electron-withdrawing nitro group (now at position 6 of the imidazopyridine scaffold) is highly intentional. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at this specific vector significantly enhance the inhibitory activity against calf spleen ADA[3].

Downstream application of the diamine intermediate in synthesizing ADA inhibitors.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 6-methyl-5-nitropyridine-2,3-diamine prior to downstream cyclization, rigorous spectroscopic validation is required. The protocol's success is confirmed by the presence of two distinct D 2 O-exchangeable amine signals and the preservation of the C5-nitro group, as benchmarked by Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Table 2: 1 H and 13 C NMR Spectral Benchmarks (DMSO- d6 )

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity / Assignment |

| 1 H | 2.52 | 3H, s (Methyl -CH 3 ) |

| 1 H | 5.10 | 2H, br s (3-NH 2 , D 2 O exchangeable) |

| 1 H | 6.89 | 2H, br s (2-NH 2 , D 2 O exchangeable) |

| 1 H | 7.39 | 1H, s (Aromatic H-4) |

| 13 C | 24.19 | Methyl Carbon (-CH 3 ) |

| 13 C | 112.43 | Aromatic C-4 |

| 13 C | 128.07 | Aromatic C-3 |

| 13 C | 134.71 | Aromatic C-5 |

| 13 C | 143.62 | Aromatic C-6 |

| 13 C | 151.64 | Aromatic C-2 |

(Note: Analytical data extracted from Lougiakis et al., 2015[3])

References

-

Molport Database. 6-methyl-5-nitropyridine-2,3-diamine | 1421494-27-0. Molport. Available at: 1

-

Lougiakis, N., Marakos, P., Pouli, N., Fragopoulou, E., & Tenta, R. (2015). Synthesis of new nebularine analogues and their inhibitory activity against adenosine deaminase. Chemical and Pharmaceutical Bulletin, 63(2), 134-142. Available at: 2

-

Lougiakis, N., et al. (2015). Synthesis of New Nebularine Analogues and Their Inhibitory Activity against Adenosine Deaminase (Full Text & Experimental Data). J-Stage. Available at: 3

Sources

- 1. 6-methyl-5-nitropyridine-2,3-diamine | 1421494-27-0 | Buy Now [molport.com]

- 2. Synthesis of new nebularine analogues and their inhibitory activity against adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New Nebularine Analogues and Their Inhibitory Activity against Adenosine Deaminase [jstage.jst.go.jp]

Physicochemical Profiling of 6-Methyl-5-nitropyridine-2,3-diamine: A Comprehensive Guide to Solubility and Stability Optimization

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Compound: 6-Methyl-5-nitropyridine-2,3-diamine (CAS: 1421494-27-0)

Executive Summary

In early-stage drug discovery, the transition from hit-to-lead relies heavily on the physicochemical robustness of synthetic intermediates. 6-Methyl-5-nitropyridine-2,3-diamine is a highly versatile heterocyclic building block, predominantly utilized in the synthesis of imidazo[4,5-b]pyridine scaffolds, which serve as bioisosteres for purines and nebularine analogues in enzymatic inhibition assays [1].

However, the unique juxtaposition of electron-donating (diamine) and electron-withdrawing (nitro) groups on a pyridine core creates a complex physicochemical profile. This whitepaper provides an authoritative, causality-driven analysis of the solubility and stability dynamics of this compound, equipping scientists with self-validating protocols for handling, storage, and formulation.

Molecular Architecture & Physicochemical Causality

To predict and manipulate the behavior of 6-Methyl-5-nitropyridine-2,3-diamine, one must first deconstruct its structural causality. Every functional group contributes to a delicate electronic and steric balance:

-

Pyridine Core: Imparts weak basicity and provides a planar aromatic system that drives strong intermolecular π−π stacking in the solid state, generally reducing aqueous solubility.

-

2,3-Diamine Moiety: Acts as strong hydrogen bond donors. While primary amines are typically basic and nucleophilic, their basicity here is significantly attenuated by the electron-withdrawing nature of the pyridine nitrogen and the para-positioned nitro group. Furthermore, adjacent diamines are highly susceptible to oxidative coupling.

-

5-Nitro Group: A powerful electron-withdrawing group (EWG) that pulls electron density away from the aromatic ring. This stabilizes the molecule against electrophilic attack but introduces a chromophore that makes the compound highly susceptible to photolytic degradation (photoreduction).

-

6-Methyl Group: Introduces steric shielding adjacent to the nitro group and slightly increases the overall lipophilicity (LogP) of the molecule, shifting its solubility preference toward polar aprotic organic solvents.

Solubility Profiling & Optimization

The thermodynamic solubility of 6-Methyl-5-nitropyridine-2,3-diamine is dictated by the energy required to disrupt its crystal lattice versus the solvation energy. Because of the strong intermolecular hydrogen bonding network (between the NH2 and NO2 groups), aqueous solubility at neutral pH is limited.

Solvent Selection Matrix

| Solvent System | Predicted Solubility | Causal Mechanism | Recommended Application |

| Water (pH 7.4) | Low (< 0.1 mg/mL) | High lattice energy; lack of ionization at neutral pH. | Not recommended for stock solutions. |

| Aqueous Buffer (pH 1.2) | Moderate (1-5 mg/mL) | Protonation of the pyridine nitrogen ( pKa≈3−5 ). | Gastric simulation; salt formation. |

| DMSO / DMF | High (> 50 mg/mL) | Disruption of H-bonds by polar aprotic solvation. | Primary stock solutions for in vitro assays. |

| Methanol / Ethanol | Moderate (10-20 mg/mL) | Protic solvation of the nitro and amine groups. | Recrystallization; LC-MS mobile phases. |

| Hexane / Heptane | Very Low | Inability to solvate the highly polar functional groups. | Anti-solvent precipitation. |

Protocol: High-Throughput Thermodynamic Solubility Assessment

To ensure data integrity, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. This protocol utilizes a self-validating shake-flask methodology.

Step-by-Step Methodology:

-

Preparation: Weigh approximately 5 mg of 6-Methyl-5-nitropyridine-2,3-diamine into a 1.5 mL amber glass vial (amber glass prevents photolytic degradation during the assay).

-

Solvent Addition: Add 500 µL of the target solvent/buffer (e.g., 0.1 M HCl for pH 1.2, or PBS for pH 7.4).

-

Equilibration: Seal the vial and agitate on a thermoshaker at 400 rpm and 25.0 ± 0.5 °C for 24 hours. Causality: 24 hours ensures the transition from kinetic supersaturation to thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter (discarding the first 50 µL to account for membrane adsorption).

-

Quantification: Dilute the filtrate appropriately in the mobile phase and quantify via HPLC-UV (detecting at λmax≈254 nm) against a pre-established calibration curve prepared in DMSO.

Stability Dynamics & Degradation Pathways

The stability of 6-Methyl-5-nitropyridine-2,3-diamine is compromised by two primary environmental stressors: Oxidation and Light . Commercial suppliers mandate strict storage conditions: -20°C for long-term storage (1-2 years) and 4°C for short-term handling (1-2 weeks) [2].

Degradation Mechanisms

-

Oxidative Lability: The electron-rich 2,3-diamine system is prone to auto-oxidation in the presence of atmospheric oxygen or reactive oxygen species (ROS). This typically leads to the formation of colored quinone-diimine intermediates or intermolecular azo/azoxy dimers.

-

Photolytic Lability: The 5-nitro group absorbs UV/Vis radiation, entering an excited triplet state that can abstract hydrogen atoms from solvents, leading to nitro-reduction (forming nitroso or hydroxylamine derivatives) or ring-cleavage events.

Degradation pathways of 6-Methyl-5-nitropyridine-2,3-diamine under oxidative and photolytic stress.

Protocol: Forced Degradation Study (ICH Q1A/Q1B Compliant)

To develop a stability-indicating assay, forced degradation must be performed according to ICH Q1A (R2) guidelines [3]. The following protocol is designed to achieve 5–20% degradation, ensuring primary degradants are generated without secondary decomposition.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution in Methanol/Water (50:50, v/v).

-

Oxidative Stress:

-

Transfer 1 mL of stock to a vial. Add 100 µL of 3% H2O2 (final concentration ~0.3%).

-

Incubate at room temperature in the dark for 4 hours.

-

Self-Validation Step: Quench the reaction by adding 100 µL of 10% sodium thiosulfate to prevent further oxidation in the autosampler.

-

-

Photolytic Stress (ICH Q1B):

-

Transfer 1 mL of stock to a clear quartz vial.

-

Expose to cool white fluorescent light (1.2 million lux hours) and near-UV energy (200 watt hours/square meter).

-

Maintain a dark control (vial wrapped in aluminum foil) in the same chamber to isolate thermal effects from photolytic effects.

-

-

Thermal Stress:

-

Incubate 1 mL of stock at 60°C for 48 hours in a sealed amber vial.

-

-

Analysis: Analyze all samples via LC-MS/MS to identify the mass shifts associated with oxidation (+14 Da for ketone formation, +16 Da for N-oxidation) and photolysis.

Analytical Workflow for Stability-Indicating Assays

To seamlessly integrate solubility screening and stability testing, a unified analytical workflow is required. The diagram below maps the logical progression from raw compound to validated LC-MS/MS quantification.

Analytical workflow for solubility screening and stability-indicating assays.

Conclusion & Best Practices

6-Methyl-5-nitropyridine-2,3-diamine is a structurally rich but sensitive intermediate. Its solubility is heavily biased toward polar aprotic solvents due to its planar, hydrogen-bonding network, while its stability is threatened by the oxidative lability of the diamine and the photolability of the nitro group.

Core Recommendations for Researchers:

-

Storage: Always store the bulk powder at -20°C in an argon-purged, desiccated, and light-protected container [2].

-

Handling: Prepare working solutions fresh daily. If stock solutions in DMSO must be stored, freeze them at -80°C and limit freeze-thaw cycles to prevent precipitation and degradation.

-

Formulation: For in vivo dosing, avoid purely aqueous vehicles at neutral pH. Utilize co-solvents (e.g., 5-10% DMSO or PEG400) or pH adjustment (pH < 4) to achieve kinetic solubility suitable for administration.

References

-

Synthesis of New Nebularine Analogues and Their Inhibitory Activity against Adenosine Deaminase Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

-

1421494-27-0 | 6-methyl-5-nitropyridine-2,3-diamine Properties and Storage BIOFOUNT Chemical Database URL:[Link]

-

ICH Q1A (R2) Stability testing of new drug substances and products - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

commercial availability of 6-Methyl-5-nitropyridine-2,3-diamine

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently evaluate the strategic utility of novel chemical scaffolds. The bottleneck in developing advanced nucleoside analogues often lies not in the biological hypothesis, but in the reliable sourcing, synthesis, and handling of highly functionalized pyridine intermediates.

This technical guide provides an in-depth analysis of 6-Methyl-5-nitropyridine-2,3-diamine , a critical building block used in the synthesis of 1-deazapurine and nebularine analogues. By synthesizing commercial availability data with field-proven experimental workflows, this guide serves as a comprehensive resource for researchers looking to integrate this scaffold into their medicinal chemistry pipelines.

Chemical Identity & Quantitative Properties

Before initiating any procurement or synthetic workflow, it is crucial to establish the baseline physical and chemical parameters of the target scaffold. The diamine motif allows for straightforward cyclization, while the methyl and nitro groups provide essential handles for further electronic tuning and functionalization J-Stage[1].

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 6-Methyl-5-nitropyridine-2,3-diamine |

| CAS Registry Number | 1421494-27-0[2] |

| Molecular Formula | C6H8N4O2[2] |

| Molecular Weight | 168.15 g/mol |

| SMILES | Cc1nc(N)c(N)cc1=O[3] |

| Typical Commercial Purity | 95.0% – 98.0%[2] |

Commercial Availability & Supply Chain Dynamics

For drug development professionals, the transition from discovery (milligram scale) to process optimization (gram to kilogram scale) requires a robust supply chain. 6-Methyl-5-nitropyridine-2,3-diamine is commercially available through a decentralized network of specialty chemical suppliers and Contract Research Organizations (CROs)[4].

Table 2: Commercial Supplier Landscape & Procurement Metrics

| Supplier Category | Example Vendors | Scale Available | Est. Lead Time | Purity |

|---|---|---|---|---|

| Aggregators / Catalog | Molport, ChemScene | 1 mg – 1 g | 2 – 15 days | ≥ 98%[3] |

| Specialty CROs | Enamine, Chem-space | 50 mg – 100 g | 15 – 20 days | ≥ 95%[4] |

| Custom Manufacturing | Accela ChemBio, Bidepharm | 100 g – Bulk | 21 – 35+ days | ≥ 95%[5] |

Fig 1: Commercial procurement and scale-up workflow for 6-methyl-5-nitropyridine-2,3-diamine.

Strategic Importance in Medicinal Chemistry

The primary mechanistic utility of 6-methyl-5-nitropyridine-2,3-diamine lies in its role as a precursor for imidazo[4,5-b]pyridine derivatives J-Stage[1]. These tricyclic and bicyclic systems act as structural analogues to the bioactive compound nebularine.

When glycosylated under Vorbrüggen-type conditions, these scaffolds function as weak but highly tunable Adenosine Deaminase (ADA) inhibitors[1]. The presence of the electron-withdrawing nitro group at the 6-position of the resulting imidazopyridine is critical; it alters the electron density of the purine-like core, favoring binding interactions within the ADA active site[1].

Table 3: ADA Inhibitory Activity of Derived Nucleosides (at 400 µM)

| Derivative Compound | Structural Feature | ADA Inhibition (%) |

|---|---|---|

| Compound 5 | 6-Nitro-imidazo[4,5-b]pyridine core | 31%[1] |

| Compound 7 | Substituted 1-deazapurine | 25%[1] |

| Compound 13 | Tricyclic pyrazole-fused | 25%[1] |

| Compound 24 | Halogenated derivative | 23%[1] |

| Compound 10 | Lacking electron-withdrawing group | 6%[1] |

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must not merely list steps, but explain the causality behind the reagents chosen and provide built-in analytical checkpoints.

Protocol A: Synthesis of 6-Methyl-5-nitropyridine-2,3-diamine via Selective Reduction

Objective: Convert a dinitropyridine intermediate into the target 2,3-diamine. Causality: Complete reduction of both nitro groups would yield a highly unstable, easily oxidized triamine. By employing ammonium sulfide ((NH4)2S) in methanol, we exploit the subtle electronic and steric differences between the 3-nitro and 5-nitro positions. The 3-nitro group is preferentially reduced due to its distinct electronic environment adjacent to the methyl and amine groups J-Stage[1].

Step-by-Step Workflow:

-

Dissolve the dinitropyridine precursor in methanol at room temperature.

-

Add a stoichiometric excess of ammonium sulfide dropwise to the stirring solution[1].

-

In-Process Checkpoint: Monitor the reaction via TLC (Cyclohexane/Ethyl Acetate 4:6). The disappearance of the high-Rf dinitro starting material and the emergence of a highly polar, lower-Rf spot indicates successful primary amine formation.

-

Dry-pack the crude solid and purify via column chromatography using Cyclohexane/Ethyl Acetate (4:6, v/v) to yield the diamine (approx. 92% yield)[1].

Self-Validation (Analytical QC): The protocol is successful only if the isolated solid (mp: 231–232°C dec.) yields the following ^1H-NMR (DMSO-d6) shifts:

-

δ 2.52 (3H, s) : Confirms the intact methyl group.

-

δ 5.10 (2H, br s, D2O exchang.) : Confirms the newly formed 3-NH2.

-

δ 6.89 (2H, br s, D2O exchang.) : Confirms the original 2-NH2.

-

δ 7.39 (1H, s) : Confirms the isolated aromatic proton at H-4[1].

Protocol B: Cyclization to Imidazo[4,5-b]pyridine

Objective: Construct the 1-deazapurine core. Causality: Triethyl orthoformate is utilized as an electrophilic single-carbon equivalent. Under elevated temperatures, it efficiently bridges the adjacent 2,3-diamines, driving the thermodynamically favorable formation of the aromatic imidazole ring[1].

Fig 2: Synthetic pathway from 6-amino-2-picoline to imidazo[4,5-b]pyridine derivatives.

References

- Source: Chemical and Pharmaceutical Bulletin (J-Stage)

- 6-methyl-5-nitropyridine-2,3-diamine | 1421494-27-0 Source: Molport URL

- ChemScene (Page 311) @ ChemBuyersGuide.

- IUPAC Name - Chemspace Source: Chem-space URL

Sources

- 1. Synthesis of New Nebularine Analogues and Their Inhibitory Activity against Adenosine Deaminase [jstage.jst.go.jp]

- 2. CAS: 1421494-27-0 | CymitQuimica [cymitquimica.com]

- 3. 6-methyl-5-nitropyridine-2,3-diamine | 1421494-27-0 | Buy Now [molport.com]

- 4. Search results [chem-space.com]

- 5. SY262164,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Synthesis of Nitropyridine Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmaceutical Significance

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I view the pyridine ring not merely as a structural scaffold, but as an electronic puzzle. Among its functionalized derivatives, nitropyridines stand out as indispensable building blocks in modern drug discovery and materials science.

The strategic placement of a nitro group on a pyridine ring dramatically alters its electron density, hydrogen bonding capabilities, and metabolic stability. For instance,1 is a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used to treat HIV infections[1]. Furthermore, nitropyridines are essential precursors for synthesizing 4,6-diazaindole cores, which are foundational to HIV-1 attachment inhibitors like fostemsavir[2], and serve as key starting materials for monoamine oxidase (MAO) inhibitors[3].

However, synthesizing these molecules is notoriously difficult. This whitepaper deconstructs the mechanistic barriers of pyridine nitration and provides field-proven, self-validating protocols to achieve high-yield synthesis.

The Mechanistic Challenge of Pyridine Nitration

Direct electrophilic aromatic substitution (EAS) of pyridine is fundamentally hindered by two factors:

-

Inherent Electron Deficiency: The electronegative nitrogen atom withdraws electron density from the π -system, deactivating the ring toward electrophiles.

-

Protonation in Acidic Media: Standard nitration conditions utilize mixed acids (HNO₃/H₂SO₄). In this environment, the basic pyridine nitrogen is rapidly protonated to form a pyridinium cation ( PyH+ ). This positive charge further drains electron density from the ring, making direct nitration nearly impossible and often resulting in negligible yields[4].

To overcome this, chemists must employ strategic workarounds: either bypassing traditional EAS rules or temporarily altering the electronic nature of the ring.

Core Synthetic Strategies

Direct Nitration via N₂O₅ Activation

To avoid the deactivating protonation step inherent to mixed acids, anhydrous dinitrogen pentoxide (N₂O₅) can be used. The reaction of pyridine with N₂O₅ in an organic solvent generates an N -nitropyridinium ion intermediate. When this highly reactive species is subsequently treated with aqueous SO₂ or bisulfite ( HSO3− ), it undergoes a sigmatropic rearrangement to yield 4[4].

Pyridine N-Oxide Activation & Continuous Flow Processing

The most reliable historical method involves the oxidation of pyridine to pyridine N -oxide. The oxygen atom donates electron density back into the ring via resonance, specifically activating the 2- and 4-positions for electrophilic attack. However, nitrating pyridine N -oxide requires extreme temperatures (~120 °C), creating a severe thermal runaway risk in batch reactors.

By transitioning this reaction to a 5, the high surface-area-to-volume ratio ensures rapid heat dissipation. This allows chemists to safely push the kinetics at 120 °C, achieving a 78% yield of 4-nitropyridine N -oxide, which can then be deoxygenated[5].

Direct Oxidation of Aminopyridines

When specific regiochemistry (e.g., 2-nitropyridine) is required, direct nitration is often unviable. Instead, chemists can start with a readily available aminopyridine and oxidize the amine directly to a nitro group. Utilizing6 bypasses EAS rules entirely, yielding the desired nitropyridine in 41–47% yields[6].

Mechanistic pathways for synthesizing nitropyridines via direct, N-oxide, and oxidation routes.

Quantitative Data & Strategy Comparison

| Synthetic Strategy | Reagents / Catalyst | Target Regiochemistry | Typical Yield | Key Advantage |

| Direct Nitration via N₂O₅ | N₂O₅, SO₂, HSO₃⁻ (aq) | 3-Nitropyridine | ~77% | Avoids harsh mixed acids; utilizes reactive N-nitropyridinium intermediate. |

| Continuous Flow Nitration | HNO₃, H₂SO₄, Microreactor | 4-Nitropyridine N-Oxide | ~78% | Superior heat transfer; safe operation at highly elevated temperatures (120 °C). |

| Aminopyridine Oxidation | TBHP, Zr(OtBu)₄ | Regiospecific (e.g., 2-Nitro) | 41–47% | Bypasses EAS rules entirely; allows access to electronically disfavored isomers. |

Experimental Protocols & Self-Validating Workflows

As an application scientist, I emphasize that a protocol is only as good as its built-in controls. The following methodologies are designed to be self-validating systems.

Protocol: Continuous Flow Nitration of Pyridine N-Oxide

Causality: Highly exothermic nitrations are dangerous in batch. Microreactors provide massive heat dissipation, preventing thermal runaway and allowing us to safely push the reaction to 120 °C to maximize kinetic conversion[5].

Step-by-Step Methodology:

-

Feed Preparation: Prepare Feed A consisting of fuming HNO₃ and concentrated H₂SO₄ (nitrating mixture). Prepare Feed B by dissolving pyridine N -oxide in concentrated H₂SO₄ (1:3 wt/wt).

-

System Priming: Prime the continuous flow microreactor system with pure H₂SO₄ to establish baseline pressure and thermal equilibrium at 120 °C.

-

Exothermic Mixing: Introduce Feed A and Feed B into the micromixer at highly controlled flow rates to achieve a residence time of 2–5 minutes in the heated loop.

-

In-Line Quenching: Route the reactor effluent directly into an in-line quenching module cooled with an ice/water mixture to immediately halt the reaction and precipitate the product.

-

Self-Validation (In-Process Control): Monitor the reactor effluent using in-line FTIR (tracking the NO₂ symmetric stretch at ~1350 cm⁻¹). Do not switch the output valve to the main collection vessel until the FTIR signal reaches a steady state, confirming complete and stable conversion.

Continuous flow microreactor setup for the safe, high-yield nitration of pyridine N-oxide.

Protocol: Zirconium-Catalyzed Oxidation of Aminopyridines

Causality: The Zr(IV) center acts as a Lewis acid, coordinating the aminopyridine and activating the TBHP to form a reactive peroxo-complex. This facilitates a controlled, stepwise oxidation of the amine to the nitro group without relying on electrophilic aromatic substitution[6].

Step-by-Step Methodology:

-

Setup: In an oven-dried Schlenk flask under argon, dissolve the target aminopyridine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 10 mol% of Zirconium(IV) tert-butoxide ( Zr(OtBu)4 ) to the solution. Stir for 15 minutes at room temperature to allow pre-coordination.

-

Oxidant Addition: Slowly add a solution of tert-butylhydroperoxide (TBHP, 5.0 M in decane, 3.0 equiv) dropwise via a syringe pump over 30 minutes to prevent localized heating and over-oxidation.

-

Reflux & Monitoring: Heat the reaction to a gentle reflux (40 °C) for 4–6 hours.

-

Self-Validation (In-Process Control): Utilize TLC (Hexane/EtOAc) coupled with a ninhydrin stain. The complete disappearance of the highly polar primary amine (which stains purple/pink with ninhydrin) validates the end of the oxidation cycle, preventing the premature isolation of mixed nitroso intermediates.

-

Workup: Quench with saturated aqueous Na₂S₂O₃, extract with DCM, and purify via flash column chromatography to yield the pure nitropyridine.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules , PMC - NIH. 7

-

The Pharmaceutical Significance of Nitropyridine Derivatives , NBInno. 1

-

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Nitropyridine , Benchchem. 8

-

Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand , HZDR. 9

-

Nitropyridines: Synthesis and reactions , ResearchGate. 4

-

Zirconium-Catalyzed Oxidation of Primary Aromatic Amines to Nitro Compounds Using tert-Butylhydroperoxide , ResearchGate. 6

-

Oxidation of Aminopyridines to Nitropyridines , Journal of the American Chemical Society. 10

-

Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives , MDPI. 3

-

Preparation of 4- and 6-azaindoles from nitropyridine derivatives , ResearchGate. 2

-

Continuous flow nitration in miniaturized devices , Beilstein Journals. 5

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hzdr.de [hzdr.de]

- 10. pubs.acs.org [pubs.acs.org]

Safety and Handling Precautions for 6-Methyl-5-nitropyridine-2,3-diamine: A Comprehensive Technical Guide

Executive Summary: The Dual-Hazard Nature of the Molecule

In the landscape of drug development, 6-Methyl-5-nitropyridine-2,3-diamine (CAS: 1421494-27-0) is a highly valued intermediate. It is predominantly utilized as a precursor in the synthesis of imidazo[4,5-b]pyridine nucleosides—structural analogues of nebularine that function as potent adenosine deaminase (ADA) inhibitors[1].

However, from an occupational safety perspective, this molecule presents a "dual-hazard" profile. The combination of a highly oxidized nitro group (-NO₂) and electron-rich amino groups (-NH₂) on a pyridine scaffold creates a polarized, reactive molecule. This guide provides an in-depth, self-validating framework for researchers to handle this compound safely, focusing on the mechanistic causality behind every required laboratory protocol.

Mechanistic Toxicology: Why It Demands Respect

To understand the strict PPE and engineering controls required for this compound, one must first understand its metabolic fate upon accidental exposure (inhalation, ingestion, or dermal absorption).

Nitroaromatic compounds undergo rapid enzymatic reduction in vivo. Nitroreductases convert the nitro group into a reactive nitroso intermediate, followed by an N-hydroxylamine derivative[2]. This derivative is a critical toxicological pivot point:

-

Methemoglobinemia: The N-hydroxylamine can interact directly with red blood cells, oxidizing the Fe(II) in hemoglobin to Fe(III). This prevents oxygen binding, leading to systemic hypoxia (methemoglobinemia)[2].

-

Genotoxicity: Phase II metabolic esterification of the N-hydroxylamine, followed by cleavage, yields a highly electrophilic nitrenium ion. This ion readily forms covalent adducts with nucleophilic sites on DNA, driving mutagenic pathways.

Figure 1: Mechanistic toxicology pathway of nitropyridine derivatives via enzymatic reduction.

Physicochemical Profile & Hazard Identification

A robust safety protocol begins with quantitative data. The structural properties of 6-Methyl-5-nitropyridine-2,3-diamine dictate its physical behavior in the lab. The low molecular weight facilitates rapid dermal penetration, while its powder form introduces a severe aerosolization risk.

| Property / Hazard | Value / GHS Code | Toxicological Causality & Implication |

| CAS Number | 1421494-27-0 | Unique identifier for SDS and inventory tracking[3]. |

| Molecular Weight | 168.15 g/mol | Low MW allows rapid permeation through porous barriers (e.g., latex)[3]. |

| Acute Toxicity (Oral) | H302 | Systemic absorption triggers the nitroreductase pathway[4]. |

| Skin/Eye Irritation | H315, H319 | Direct electrophilic attack on mucosal membranes causes severe irritation[4]. |

| Respiratory Hazard | H335 | Fine particulates irritate the upper respiratory tract; high inhalation risk[4]. |

Self-Validating Laboratory Handling Protocols

Standard operating procedures often fail because they lack built-in validation. The following step-by-step methodology ensures that every safety measure is actively verified before proceeding to the next step.

Workflow: Safe Weighing and Solvent Transfer

Objective: Transfer the dry powder into a liquid phase without generating airborne particulates or allowing dermal contact.

-

Step 1: Engineering Control Verification

-

Action: Activate the chemical fume hood.

-

Validation Checkpoint: Ensure the digital flow monitor reads a face velocity between 80–120 fpm. Tape a small strip of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.

-

-

Step 2: Static Mitigation

-

Action: Wipe the exterior of the reagent bottle, the analytical balance, and the weighing spatula with an anti-static cloth.

-

Causality: Nitroaromatic powders are highly susceptible to static cling. Static discharge can cause sudden aerosolization of the powder, drastically increasing the H335 inhalation hazard.

-

-

Step 3: PPE Donning & Integrity Check

-

Action: Don a fully buttoned lab coat, chemical splash goggles, and double nitrile gloves .

-

Causality: Aromatic amines permeate standard latex rapidly. Nitrile provides a superior chemical barrier against systemic absorption.

-

Validation Checkpoint: Inflate the gloves slightly before wearing to check for micro-tears.

-

-

Step 4: Closed-System Weighing

-

Action: Tare a static-free weighing boat. Carefully dispense the required mass of 6-Methyl-5-nitropyridine-2,3-diamine. Immediately cap the source bottle.

-

-

Step 5: In-Hood Solvent Quenching

-

Action: Dissolve the powder in the primary reaction solvent (e.g., DMF, DMSO, or Methanol) inside the fume hood before transferring it to the main reaction vessel.

-

Causality: Converting the hazard from a dry powder to a solvated state entirely eliminates the risk of particulate inhalation during subsequent transport across the lab.

-

Figure 2: Self-validating laboratory workflow for the safe handling of nitropyridine derivatives.

Emergency Response & Spill Management

In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the H335/H302 hazard.

Step-by-Step Spill Protocol:

-

Isolate the Area: Immediately alert nearby personnel and restrict access to the spill zone.

-

Upgrade PPE: If the spill is outside the fume hood, don a half-face respirator with P100 particulate filters before approaching.

-

Wet-Wiping Technique (Causality-Driven):

-

Do not spray water directly onto the powder (this causes scattering).

-

Instead, dampen absorbent spill pads with a compatible solvent (e.g., water/ethanol mix) and gently lay them over the powder to suppress dust.

-

-

Collection: Carefully fold the damp pads inward, trapping the powder. Place the pads into a designated, clearly labeled hazardous waste bag.

-

Secondary Decontamination: Wash the spill surface with a mild detergent and water to remove any residual electrophilic residue, preventing delayed dermal exposure to the next operator.

Storage and Waste Segregation

-

Storage: Store 6-Methyl-5-nitropyridine-2,3-diamine in a cool, dry place away from direct light. It must be kept under an inert atmosphere (Argon or Nitrogen) if stored for prolonged periods. Causality: Aminopyridines are susceptible to slow oxidative degradation in the presence of ambient oxygen, which can generate highly reactive and darker-colored azo or N-oxide impurities.

-

Waste Segregation: Never mix nitropyridine waste with strong reducing agents or concentrated acids, as this can trigger exothermic degradation. Dispose of all contaminated gloves, weigh boats, and wipes in dedicated solid hazardous waste containers marked for "Toxic Organics."

References

-

Title: 6-methyl-5-nitropyridine-2,3-diamine | 1421494-27-0 Source: Molport URL: 3

-

Title: Synthesis of New Nebularine Analogues and Their Inhibitory Activity against Adenosine Deaminase Source: J-Stage URL: 1

-

Title: 2,2'-Dithiobis(5-nitropyridine) Safety Data Sheet (Mechanistic Toxicity Reference) Source: Santa Cruz Biotechnology URL: 2

-

Title: IUPAC Name - Chemspace (Hazard Classifications) Source: Chemspace URL: 4

Sources

Unlocking the Therapeutic Potential of Substituted Nitropyridines: A Technical Guide

Executive Summary

The exploration of novel chemical entities is the cornerstone of modern medicinal chemistry. Among heterocyclic scaffolds, substituted nitropyridines have emerged as highly versatile building blocks. The strategic positioning of a nitro group on the pyridine ring not only dictates the molecule's chemical reactivity—facilitating late-stage functionalization via nucleophilic aromatic substitution (SNAr)—but also profoundly modulates its biological activity[1]. This whitepaper synthesizes current empirical data, mechanistic insights, and validated experimental protocols to guide the development of nitropyridine derivatives as potent anticancer and antimicrobial agents.

Mechanistic Causality: The Role of the Nitro Group

In drug design, the nitro group is often viewed with caution due to potential toxicity; however, when strategically incorporated into a pyridine ring, it serves two critical functions:

-

Electronic Modulation: The strong electron-withdrawing nature of the nitro group depletes electron density from the pyridine ring, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital). This activates adjacent positions (ortho/para) for nucleophilic attack, allowing for the rapid synthesis of diverse libraries (e.g., amino-, alkoxy-, or thio-substituted nitropyridines)[2].

-

Target Engagement: Biologically, the nitroaromatic system can undergo enzymatic bioreduction, generating reactive intermediates that induce localized oxidative stress, or it can act as a crucial hydrogen bond acceptor/pharmacophore in binding pockets (e.g., tubulin binding sites)[3].

Anticancer Applications: Microtubule Targeting and Cytotoxicity

Recent structure-activity relationship (SAR) studies have highlighted the potent cytotoxicity of specific nitropyridine derivatives against human cancer cell lines. Notably, 3-nitropyridine analogues have been identified as a novel class of microtubule-targeting agents. By binding to tubulin, these compounds inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[3].

Furthermore, 2-amino-5-nitropyridine derivatives linked to thiazolidin-4-ones have shown high selectivity against specific cancer types, such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of key substituted nitropyridines[4].

| Compound / Derivative | Target Cancer Cell Line | IC50 (µM) | Putative Mechanism |

| 35a (2-Amino-5-nitropyridine deriv., R=OMe) | MCF-7 (Breast Cancer) | 6.41 | Apoptosis induction |

| 35d (Piperidine derivative) | HepG2 (Liver Cancer) | 7.63 | Apoptosis induction |

| 4AZA2891 (3-Nitropyridine analogue) | HT-29 (Colon Adenocarcinoma) | 0.0054 | Microtubule targeting |

| 4AZA2996 (3-Nitropyridine analogue) | HT-29 (Colon Adenocarcinoma) | 0.0040 | Microtubule targeting |

| Pyridyloxy acetophenone oxime ether | General Proliferation | 3.11 - 4.18 | Enzyme inhibition |

Pathway Visualization

Caption: Nitropyridine-induced apoptosis via microtubule targeting and cell cycle arrest.

Protocol: In Vitro Cytotoxicity Assay (MTT)

To ensure self-validating and reproducible results, the cytotoxic activity of nitropyridine derivatives must be evaluated using standardized colorimetric assays[3].

-

Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HT-29). Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO 2 atmosphere to allow adhesion.

-

Compound Preparation: Dissolve the nitropyridine derivative in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 0.001 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

-

Treatment: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Paclitaxel). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

-

Solubilization & Measurement: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Antimicrobial and Antibiofilm Efficacy

Beyond oncology, nitropyridines exhibit profound antimicrobial properties. The presence of fluoro and nitro groups on the pyridine ring (e.g., derivatives of 2-Bromo-5-fluoro-3-nitropyridine) imparts significant antibacterial properties, particularly against challenging strains like Mycobacterium tuberculosis (MIC ranges of 4-64 µg/mL)[5].

Furthermore, cocrystals of 2-amino-5-nitropyridine have demonstrated enhanced DNA cleaving and antimicrobial activity against Gram-positive (S. aureus, S. pneumoniae) and Gram-negative (E. coli, P. aeruginosa) bacteria.

Quantitative Data: Antimicrobial Efficacy

| Compound Class | Target Pathogen | MIC Range | Reference |

| Fluoro-nitropyridine derivatives | Mycobacterium tuberculosis | 4 - 64 µg/mL | [5] |

| Nitropyridine-containing complexes (50a-c) | S. aureus, E. coli | Comparable to Ciprofloxacin |

Protocol Workflow Visualization

Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Substituted nitropyridines represent a highly privileged scaffold in drug discovery. Their unique electronic properties allow for rapid chemical diversification, while their inherent biological activities—ranging from microtubule inhibition in cancer cells to broad-spectrum antimicrobial efficacy—make them invaluable starting points for therapeutic development. By adhering to rigorous, self-validating experimental protocols, researchers can systematically unlock the full clinical potential of these dynamic molecules.

References

-

Exploring the Biological Activity of Nitropyridine Derivatives - nbinno.com. Available at: [Link]

-

Nitropyridines: Synthesis and reactions - ResearchGate. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. Available at: [Link]

Sources

use of 6-Methyl-5-nitropyridine-2,3-diamine in organic synthesis

An Application Guide for the Strategic Use of 6-Methyl-5-nitropyridine-2,3-diamine in the Synthesis of Bioactive Heterocycles

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Precursor

In the landscape of medicinal chemistry and drug development, the imidazopyridine scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] These bicyclic systems are foundational to drugs with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory activities.[3] The strategic synthesis of these complex molecules hinges on the availability and intelligent use of highly functionalized precursors.

This guide focuses on one such critical building block: 6-Methyl-5-nitropyridine-2,3-diamine . While seemingly a specific reagent, it represents a class of ortho-diaminopyridines that serve as the linchpin for constructing the imidazo[4,5-b]pyridine core. The presence of the methyl and nitro groups on the pyridine ring offers valuable handles for modulating the electronic properties, solubility, and metabolic stability of the final compounds, making this precursor particularly relevant for modern drug discovery programs.

This document moves beyond a simple recitation of steps. It is designed to provide researchers with the causal logic behind the protocols—the "why" that transforms a procedure into a robust and adaptable synthetic strategy. We will explore the core reactivity of this diamine, provide detailed, field-tested protocols for its application, and discuss the critical parameters that ensure success in synthesizing novel chemical entities.

The Core Reagent: Synthesis and Handling Considerations

6-Methyl-5-nitropyridine-2,3-diamine is not typically available off-the-shelf and must be prepared in situ or as a stable precursor salt. Its synthesis relies on the reduction of a suitable amino-nitro or dinitro-pyridine derivative. The ortho-diamine functionality is notoriously sensitive to oxidation and can discolor upon exposure to air.[4] Therefore, its preparation and immediate use are crucial for achieving high yields in subsequent cyclization reactions.

A plausible and efficient synthetic route begins with a more stable, commercially available precursor, which is then reduced to the target diamine immediately before use.

Proposed Synthesis Workflow

The following workflow illustrates a common strategy for accessing ortho-diaminopyridines, adapted for our target molecule.

Caption: Workflow for the synthesis and immediate use of the target diamine.

Expert Insight: The choice of reducing agent is critical. While catalytic hydrogenation (Pd/C, H₂) is clean, it can sometimes reduce the 5-nitro group as well, leading to a triamine. For selective reduction of one nitro group in a dinitro precursor or for general robustness, metallic reductants like iron powder in acetic acid or tin(II) chloride in HCl are often more reliable and chemoselective.[4][5]

Key Application: Phillips-Ladenburg Synthesis of Imidazo[4,5-b]pyridines

The primary and most powerful application of 6-Methyl-5-nitropyridine-2,3-diamine is its role as a C-N-N-C synthon in the construction of the imidazo[4,5-b]pyridine ring system. This is most commonly achieved via the Phillips-Ladenburg condensation reaction with aldehydes or carboxylic acids (or their derivatives).[4]

Reaction Mechanism: Condensation with an Aldehyde

The reaction proceeds through a well-established pathway involving initial Schiff base formation followed by intramolecular cyclization and subsequent aromatization.

Note: The DOT script above is a template. For actual chemical structure rendering, image files would be used as nodes. Caption: Mechanism of Imidazo[4,5-b]pyridine formation.

-

Schiff Base Formation: The more nucleophilic amino group (typically at the 3-position, which is less sterically hindered and electronically analogous to aniline) attacks the aldehyde carbonyl.[6] Subsequent dehydration yields a Schiff base intermediate.

-

Intramolecular Cyclization: The remaining amino group at the 2-position attacks the imine carbon, forming the five-membered imidazole ring.

-

Aromatization: The resulting dihydroimidazopyridine intermediate is then aromatized to the final stable product. This step often occurs via air oxidation, especially when heated in solvents like acetic acid. In some cases, an explicit oxidizing agent (e.g., nitrobenzene) or a hydrogen acceptor is required to drive the reaction to completion.[5]

Experimental Protocols

The following protocols are designed to be robust and serve as excellent starting points for derivatization.

Protocol 1: Synthesis of 2-Aryl-7-methyl-6-nitro-3H-imidazo[4,5-b]pyridines via Aldehyde Condensation

This one-pot, two-step procedure is highly efficient and avoids the isolation of the sensitive diamine intermediate.[5] It is adapted from methodologies for similar scaffolds.

Materials:

-

2-Amino-6-methyl-3,5-dinitropyridine (or a suitable precursor)

-

Iron powder (Fe), <325 mesh

-

Glacial Acetic Acid (AcOH)

-

Substituted aromatic aldehyde (e.g., Benzaldehyde)

-

Ethanol (EtOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Diamine Generation (In Situ):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the precursor 2-amino-6-methyl-3,5-dinitropyridine (1.0 eq).

-

Add a mixture of ethanol and acetic acid (e.g., a 4:1 v/v mixture).

-

Heat the mixture to reflux (approx. 80-90 °C).

-

Carefully add iron powder (Fe, ~4.0-5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic.

-

Maintain the reflux for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

-

Rationale: Using an acid/alcohol solvent system facilitates the reductive action of iron. The in situ generation prevents the degradation of the highly reactive diamine.

-

-

Condensation and Cyclization:

-

Cool the reaction mixture slightly (to ~60 °C) and add the substituted aromatic aldehyde (1.1 eq) directly to the flask.

-

Resume heating at reflux and maintain for 3-6 hours. Air will typically serve as the oxidant for the final aromatization step.

-

Monitor the formation of the product by TLC.

-

Rationale: Adding the aldehyde directly to the crude reaction mixture is highly efficient. Acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite® to remove the iron salts and other insoluble materials. Wash the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Resuspend the residue in ethyl acetate and water. Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-7-methyl-6-nitro-3H-imidazo[4,5-b]pyridine.

-

Protocol 2: Synthesis using Carboxylic Acids (Phillips Condition)

This method is suitable for forming 2-alkyl or 2-unsubstituted imidazopyridines and often requires more forcing conditions.

Materials:

-

6-Methyl-5-nitropyridine-2,3-diamine (prepared and isolated, or used as a crude solid from the reduction step)

-

Carboxylic acid (e.g., Formic acid for 2-unsubstituted, or Acetic acid for 2-methyl)

-

Polyphosphoric Acid (PPA) or 4M HCl in Dioxane

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine the 6-Methyl-5-nitropyridine-2,3-diamine (1.0 eq) with an excess of the carboxylic acid (which can also serve as the solvent, e.g., 10-20 eq of formic acid).

-

Alternatively, for less reactive acids, use a dehydrating agent like Polyphosphoric Acid (PPA). Add the diamine and carboxylic acid (1.2 eq) to PPA and heat.

-

Rationale: Carboxylic acids are less electrophilic than aldehydes. Therefore, higher temperatures and/or a strong acid catalyst/dehydrating agent like PPA are required to drive the initial amide formation and subsequent cyclodehydration.[4]

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-120 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If using PPA, pour the viscous mixture carefully onto crushed ice with vigorous stirring.

-

Basify the acidic solution with a strong base (e.g., concentrated NH₄OH or 10M NaOH) to a pH of 8-9. This will often cause the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous solution multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or recrystallization.

-

Data Summary and Expected Outcomes

The successful synthesis of these scaffolds can be confirmed by standard analytical techniques. The table below summarizes expected data for a representative product.

| Property | Expected Data for 2-Phenyl-7-methyl-6-nitro-3H-imidazo[4,5-b]pyridine |

| Molecular Formula | C₁₃H₁₀N₄O₂ |